Cas no 2680571-51-9 (3,6-dimethyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid)

3,6-dimethyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-28277286
- 2680571-51-9
- 3,6-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid
- 3,6-dimethyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid
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- インチ: 1S/C12H19NO4/c1-4-7-17-12(16)13-9(3)6-5-8(2)10(13)11(14)15/h4,8-10H,1,5-7H2,2-3H3,(H,14,15)
- InChIKey: JUWRSFYHRJIFRF-UHFFFAOYSA-N
- ほほえんだ: O(CC=C)C(N1C(C)CCC(C)C1C(=O)O)=O
計算された属性
- せいみつぶんしりょう: 241.13140809g/mol
- どういたいしつりょう: 241.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 66.8Ų
3,6-dimethyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28277286-5g |
3,6-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid |
2680571-51-9 | 5g |
$4557.0 | 2023-09-09 | ||
Enamine | EN300-28277286-0.25g |
3,6-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid |
2680571-51-9 | 95.0% | 0.25g |
$1447.0 | 2025-03-19 | |
Enamine | EN300-28277286-0.5g |
3,6-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid |
2680571-51-9 | 95.0% | 0.5g |
$1509.0 | 2025-03-19 | |
Enamine | EN300-28277286-1.0g |
3,6-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid |
2680571-51-9 | 95.0% | 1.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28277286-0.1g |
3,6-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid |
2680571-51-9 | 95.0% | 0.1g |
$1384.0 | 2025-03-19 | |
Enamine | EN300-28277286-0.05g |
3,6-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid |
2680571-51-9 | 95.0% | 0.05g |
$1320.0 | 2025-03-19 | |
Enamine | EN300-28277286-5.0g |
3,6-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid |
2680571-51-9 | 95.0% | 5.0g |
$4557.0 | 2025-03-19 | |
Enamine | EN300-28277286-10.0g |
3,6-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid |
2680571-51-9 | 95.0% | 10.0g |
$6758.0 | 2025-03-19 | |
Enamine | EN300-28277286-2.5g |
3,6-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid |
2680571-51-9 | 95.0% | 2.5g |
$3080.0 | 2025-03-19 | |
Enamine | EN300-28277286-1g |
3,6-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid |
2680571-51-9 | 1g |
$1572.0 | 2023-09-09 |
3,6-dimethyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid 関連文献
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
3,6-dimethyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acidに関する追加情報
Introduction to 3,6-dimethyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid (CAS No. 2680571-51-9)
3,6-dimethyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2680571-51-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of this molecule, including its dimethyl substitution at the 3 and 6 positions of the piperidine ring and the presence of an acetoxy group at the 2-position, contribute to its unique chemical properties and reactivity.
The prop-2-en-1-yloxy moiety in the molecular structure introduces a hydrophobic alkene group, which can influence the compound's solubility, metabolic stability, and interaction with biological targets. This feature makes it a valuable scaffold for designing molecules with enhanced pharmacokinetic profiles. The combination of these structural elements suggests that 3,6-dimethyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid may exhibit a range of biological activities, including potential roles as an intermediate in the synthesis of more complex pharmacophores.
In recent years, there has been growing interest in piperidine derivatives due to their demonstrated efficacy in various therapeutic areas. For instance, modifications of the piperidine core have been explored in the development of antiviral, anticancer, and anti-inflammatory agents. The dimethyl substitution pattern is particularly noteworthy, as it can enhance binding affinity to biological targets by improving hydrophobic interactions. Additionally, the acetoxy group at the 2-position can serve as a versatile functional handle for further chemical modifications, allowing for the synthesis of analogs with tailored properties.
The prop-2-en-1-yloxy group adds another layer of complexity to this molecule. Alkene-containing compounds often exhibit unique electronic properties that can modulate their interactions with biological systems. For example, alkenes can participate in π-stacking interactions or engage in Michael addition reactions, which are relevant for drug-receptor binding mechanisms. These characteristics make 3,6-dimethyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid a promising candidate for further investigation in medicinal chemistry.
Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of complex molecules like this one. By leveraging machine learning algorithms and molecular docking studies, researchers can identify potential binding modes and optimize lead compounds for therapeutic applications. The structural features of 3,6-dimethyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid, particularly its rigid piperidine core and functionalized side chains, make it an attractive candidate for such computational studies.
In vitro studies have begun to explore the pharmacological potential of this compound. Initial experiments suggest that it may exhibit inhibitory effects on certain enzymes or receptors relevant to neurological disorders. The dimethyl groups and acetoxy functionality could interact with specific amino acid residues in target proteins, modulating their activity. Further research is needed to confirm these findings and to explore potential side effects or off-target interactions.
The synthesis of 3,6-dimethyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid presents both challenges and opportunities for synthetic chemists. The presence of multiple functional groups requires careful planning to ensure regioselectivity and high yields. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions or enzymatic transformations, may be employed to construct the desired framework efficiently. Optimizing synthetic routes will be crucial for scaling up production and conducting further biological evaluations.
The pharmaceutical industry has increasingly recognized the importance of novel scaffolds in drug discovery. Piperidine derivatives continue to be a rich source of inspiration due to their proven success in clinical trials. Compounds like 3,6-dimethyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid represent a promising direction for future research, offering potential therapeutic benefits across multiple disease areas.
As our understanding of biological systems grows more sophisticated, so too does our ability to design molecules with precise targeting capabilities. The structural diversity inherent in piperidine derivatives allows for fine-tuning of pharmacological properties, making them ideal candidates for next-generation therapeutics. The unique combination of features in 3,6-dimethyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid underscores its significance as a research tool and a potential drug candidate.
In conclusion,3,6-dimethyl-1-(prop-2-enyl-oxy)carbonylpiperidineacetic acid (CAS No: 2680571519) stands out as a structurally intriguing compound with significant potential in pharmaceutical research. Its distinct chemical profile positions it as a valuable building block for developing novel therapeutic agents. Ongoing studies aim to elucidate its biological activity and optimize its pharmacokinetic properties through further chemical modifications.
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